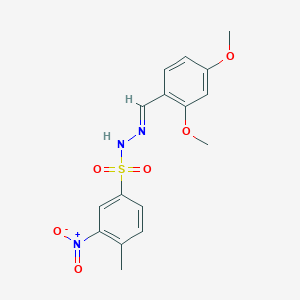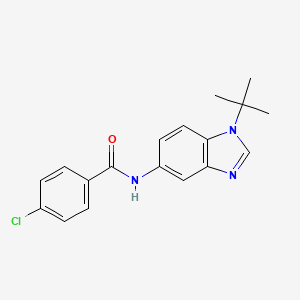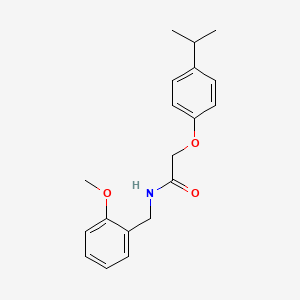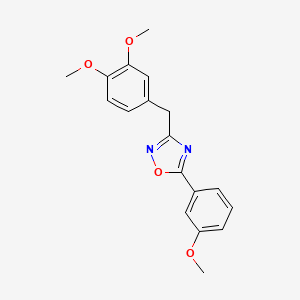![molecular formula C17H19BrN2O B5802487 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as BPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. BPP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol may also modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of the enzyme acetylcholinesterase, and antioxidant activity. 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a versatile tool for investigating the effects of these systems on behavior and physiology. However, one limitation of using 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol is its relatively low potency compared to other drugs used to modulate neurotransmitter systems.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol and its effects on neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 4-bromo-2-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reduced with palladium on carbon to yield 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol.
Aplicaciones Científicas De Investigación
4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol has been investigated for its potential use as a therapeutic agent in various scientific research studies. One study found that 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol exhibited antipsychotic-like effects in animal models, suggesting that it may be useful in the treatment of schizophrenia. Another study showed that 4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol had anxiolytic-like effects, indicating its potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
4-bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQLHKTRNIJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)




![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)



![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)